molecular formula C8H6BrNS2 B1273659 5-Bromo-2-(methylthio)benzothiazole CAS No. 203395-29-3

5-Bromo-2-(methylthio)benzothiazole

Cat. No. B1273659
M. Wt: 260.2 g/mol
InChI Key: PSMLEPVOELTZAZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)benzothiazole is a chemical compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The compound is further modified by the presence of a bromine atom and a methylthio group at specific positions on the benzothiazole scaffold. This structure is a key feature in various chemical syntheses and biological applications due to its potential pharmacological activities and its role as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those substituted with bromine and methylthio groups, can be achieved through several synthetic routes. One approach involves the palladium-catalyzed cross-coupling of 2-bromoanilides with alkyl thiolates to yield sulfides, which can then be converted to benzothiazoles under basic or acidic conditions . Another method for synthesizing substituted benzothiazoles, such as 5-bromo-1,3-benzothiazol-2(3H)-ones, employs Stille and Suzuki reactions starting from 5-bromo-1,3-benzothiazol-2(3H)-ones . These methods demonstrate the versatility and adaptability of palladium-catalyzed reactions in constructing the benzothiazole core with various substituents.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using various analytical techniques. For instance, the crystal structure of novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles provides insight into the spatial arrangement of the substituents around the benzothiazole core . Such structural information is crucial for understanding the reactivity and interaction of these molecules with biological targets or during chemical reactions.

Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, which are influenced by the nature of the substituents on the ring system. For example, the bromination of benzothiazoles has been shown to occur selectively at certain positions, depending on the existing substituents and reaction conditions . The presence of a bromine atom on the benzothiazole ring can facilitate further functionalization through nucleophilic substitution reactions, allowing for the introduction of additional groups, such as methylthio, to yield compounds like 5-Bromo-2-(methylthio)benzothiazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their practical applications in chemical synthesis and pharmaceutical development. The introduction of electron-withdrawing groups like bromine can affect the electron density of the benzothiazole ring, altering its reactivity patterns . Additionally, the presence of a methylthio group can influence the lipophilicity of the molecule, which is an important factor in drug design and bioavailability .

Scientific Research Applications

Antitumor Activity

5-Bromo-2-(methylthio)benzothiazole derivatives have shown promising results in antitumor activity, particularly against breast cancer cell lines. A study synthesizing various 2-(4-aminophenyl)benzothiazoles found these compounds exhibited inhibitory activity in vitro against a range of human breast cancer cell lines (Shi et al., 1996). Another study highlighted the potential of 2-(4-amino-3-methylphenyl)benzothiazoles as antitumor agents, extending their spectrum to ovarian, lung, renal, and colon carcinoma cell lines (Bradshaw et al., 2001).

Antimicrobial Properties

Compounds derived from 5-Bromo-2-(methylthio)benzothiazole demonstrated antimicrobial activity. A study involving the synthesis of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles showed effectiveness against various microbial species (Bhagat et al., 2012).

Environmental Impact and Biodegradation

Investigations into the environmental impact of benzothiazole derivatives, including 5-Bromo-2-(methylthio)benzothiazole, revealed their presence in industrial wastewater. Their limited biodegradability and potential toxicity in the aquatic environment were highlighted, indicating the need for careful management of these compounds in industrial processes (Reemtsma et al., 1995).

Chemical Synthesis and Modification

5-Substituted 1,3-benzothiazol-2(3H)-ones, including N-methyl analogues, were prepared from 5-bromo-1,3-benzothiazol-2(3H)-ones using Stille and Suzuki reactions. This illustrates the versatility of 5-Bromo-2-(methylthio)benzothiazole in chemical synthesis (Pirat et al., 2011).

Pharmaceutical Applications

5-Bromo-2-(methylthio)benzothiazole derivatives have been evaluated for their potential pharmaceutical applications, particularly in antitumor activity. One study discussed the development of a series of 2-(4-aminophenyl)benzothiazoles, leading to the identification of a clinical candidate, Phortress, for antitumor therapy (Bradshaw & Westwell, 2004).

Toxicological Studies

The toxicological impact of 5-Bromo-2-(methylthio)benzothiazole and its derivatives was evaluated in various studies. One such study examined the DNA damage and cell cycle arrest induced by these compounds, revealing the importance of a functional aryl hydrocarbon receptor signaling pathway for their cytotoxic effects (Trapani et al., 2003).

properties

IUPAC Name

5-bromo-2-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMLEPVOELTZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384225
Record name 5-Bromo-2-(methylthio)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(methylthio)benzo[d]thiazole

CAS RN

203395-29-3
Record name 5-Bromo-2-(methylthio)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromobenzo[d]thiazole-2-thiol (24 mg, 0.098 mmol) in EtOH (1.5 mL) was added triethylamine (10 mg, 0.098 mmol) and methyliodide (14 mg, 0.098 mmol). The mixture was heated at reflux for 1.5 h. Then the mixture was extracted with dichloromethane (3×10 mL). The combined organic extracts were washed with brine, dried (Na2SO4) and concentrated to give 5-bromo-2-(methylthio)benzothiazole 20 mg (80%).
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
14 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-1,3-benzothiazole-2-thiol (3.0 g, 12.19 mmol), dry THF (44 mL), iodomethane (0.80 mL, 12.80 mmol), KOH (0.68 g, 12.19 mmol), and tetra-n-butylammonium bromide (0.39 g, 1.2 mmol) was stirred at rt overnight. The reaction mixture was diluted with EtOAc (100 mL) and washed with saturated, aqueous Na2CO3 (50 mL). The organic layer was dried over MgSO4 and then concentrated. The crude material was purified by ISCO® chromatography using 1-2% EtOAc in hexane to obtain the desired product (2.4 g, 76%). 1H NMR (400 MHz, DMSO-d6) δ 8.02 (s, 1H), 8.0 (d, 1H), 7.51 (d, 1H), 2.79 (s, 3H); LC-MS m/z[M+H]+ 260.3 & 262.2, RT 3.82 min.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
76%

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